

5-Amino-2-pyridinol hydrochloride CAS number 117865-72-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-pyridinol hydrochloride

Cat. No.: B039291

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-2-pyridinol Hydrochloride**: A Versatile Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist Introduction

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of approved therapeutic agents. Its hydrochloride salt, **5-Amino-2-pyridinol hydrochloride** (CAS No. 117865-72-2), represents a particularly intriguing, yet underexplored, building block for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, moving beyond basic properties to explore its synthetic rationale, potential applications grounded in the proven utility of the aminopyridinol core, and a practical framework for its integration into screening campaigns.

The core structure of this molecule exists in a tautomeric equilibrium between the 5-amino-2-hydroxypyridine and the 5-amino-1,2-dihydropyridin-2-one forms. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and overall physicochemical properties, making the pyridinone form generally favored under physiological conditions.^[1] This versatility makes it a valuable starting point for generating novel chemical entities.

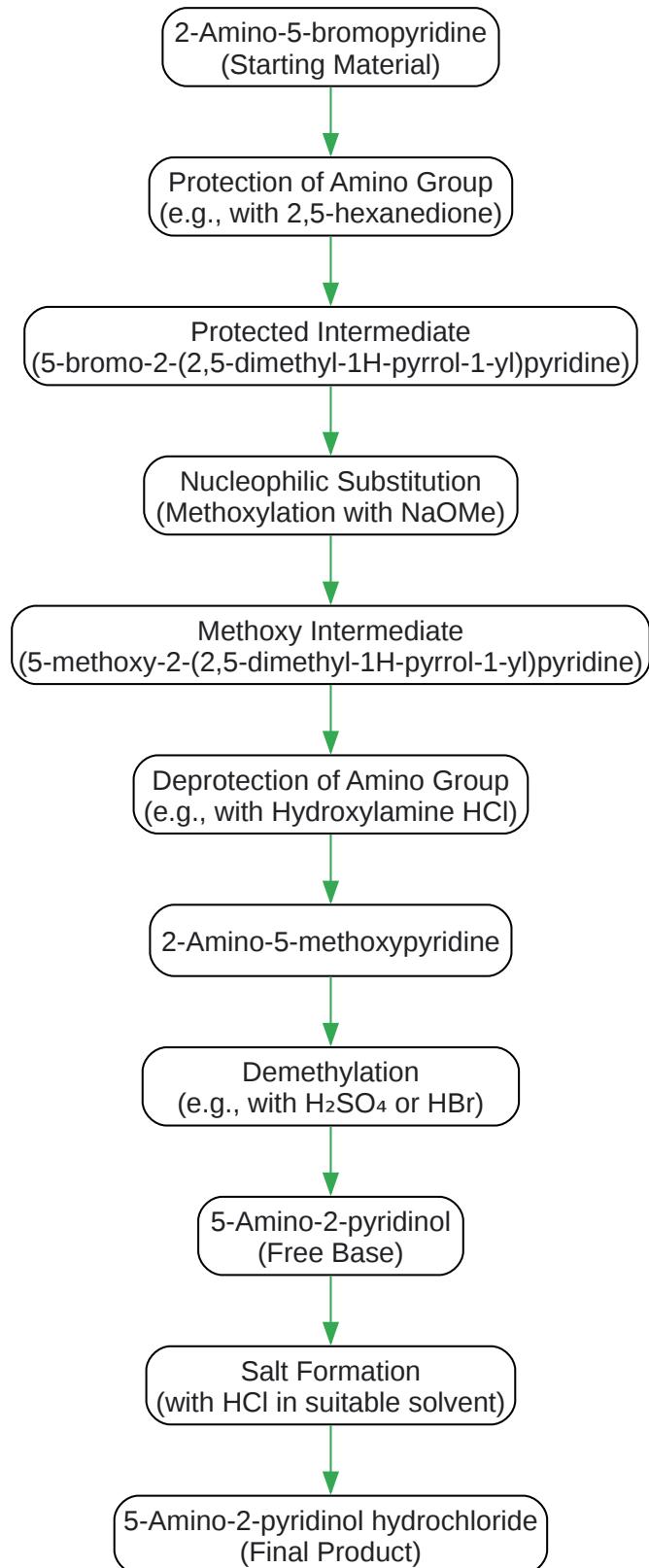
Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **5-Amino-2-pyridinol hydrochloride** is the starting point for its application in research. These properties dictate its solubility, stability, and handling requirements.

Property	Value	Source(s)
CAS Number	117865-72-2	[2][3][4]
Molecular Formula	C ₅ H ₇ CIN ₂ O	[2][3]
Molecular Weight	146.57 g/mol	[2][4]
Appearance	Light brown to brown solid	[3]
Melting Point	220 °C (with decomposition)	[3]
IUPAC Name	5-amino-1,2-dihydropyridin-2-one hydrochloride	[2]
Synonyms	5-Amino-2-hydroxypyridine hydrochloride; 2-Hydroxy-5-aminopyridine hydrochloride	[3][5]
Storage	Inert atmosphere, Room Temperature	[3]

The tautomeric nature of the core scaffold is a key feature for molecular design. The pyridinol form offers a phenolic hydroxyl group, while the pyridinone form presents a lactam. This duality allows the molecule to act as both a hydrogen bond donor and acceptor in multiple ways, a desirable characteristic for interacting with biological targets.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.


Synthesis and Characterization

While specific synthetic routes for the hydrochloride salt (CAS 117865-72-2) are not widely published in peer-reviewed literature, a logical and efficient pathway can be devised based on established methods for analogous 2-amino-5-hydroxypyridines. A common strategy involves a multi-step process starting from a readily available halogenated pyridine.[6][7]

Proposed Synthetic Pathway

A feasible approach begins with 2-amino-5-bromopyridine, utilizing protection, substitution, and deprotection steps. This method offers robust control over the introduction of functional groups.

[7]

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **5-Amino-2-pyridinol hydrochloride**.

Step-by-Step Methodology Rationale

- Amino Group Protection: The initial protection of the exocyclic amine on 2-amino-5-bromopyridine is critical. This prevents side reactions in the subsequent nucleophilic substitution step, ensuring regioselectivity. The formation of a dimethylpyrrole group is an effective and reversible strategy.[7]
- Nucleophilic Aromatic Substitution (SNAr): The protected intermediate undergoes methoxylation. The electron-withdrawing nature of the pyridine ring facilitates the displacement of the bromide at the C5 position by a methoxide nucleophile.
- Deprotection: The protecting group is removed to regenerate the free amine. This two-step introduction of the hydroxyl group (via methoxy) is often more reliable than direct hydroxylation.
- Demethylation: The methoxy group is cleaved to yield the target pyridinol. Strong acids like sulfuric acid or hydrobromic acid are typically employed for this ether cleavage.[7]
- Hydrochloride Salt Formation: The final step involves treating the free base (5-Amino-2-pyridinol) with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ether) to precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:

- NMR Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure, confirm the positions of the amino and hydroxyl groups, and verify the absence of starting materials.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound (146.57 for the free base).
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and O-H stretches of the amine and hydroxyl groups, and the C=O stretch of the pyridinone tautomer.
- Purity Analysis (HPLC): To determine the purity of the final product, which is typically required to be >95% for use in biological screening.

Potential Applications in Drug Discovery

While **5-Amino-2-pyridinol hydrochloride** itself does not have extensively documented biological activity, its core scaffold is a privileged structure in medicinal chemistry.^[1] Its value lies in its potential as a versatile building block and fragment for developing novel therapeutics.

The Aminopyridinone Scaffold as a Kinase Hinge-Binder

Many successful kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The aminopyridinone motif is an excellent candidate for this role. The lactam moiety can act as a hydrogen bond donor and acceptor, while the exocyclic amine can form an additional hydrogen bond, effectively anchoring the molecule to the target. This three-point interaction can provide both high affinity and selectivity.

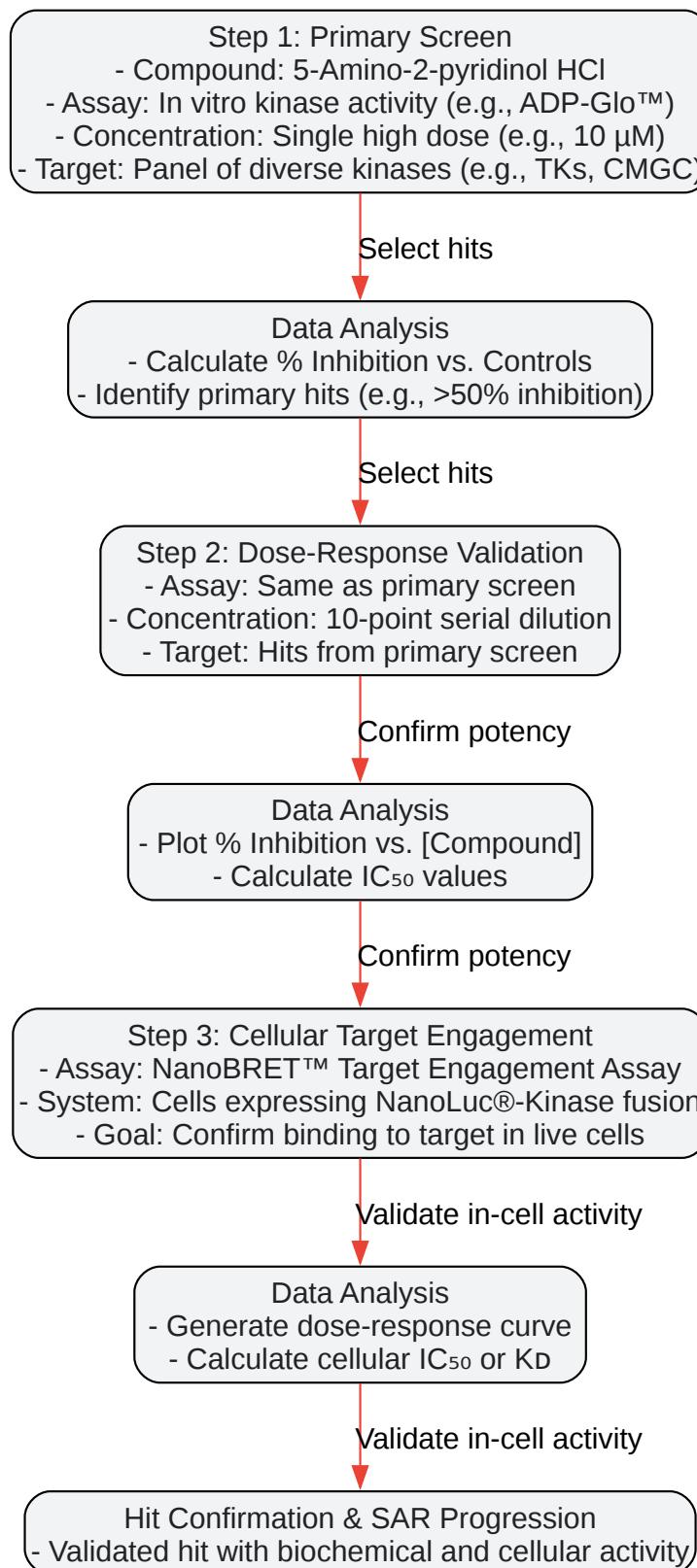
Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (146.57 g/mol), **5-Amino-2-pyridinol hydrochloride** is an ideal candidate for fragment-based screening. Its structural simplicity and rich chemical functionality allow it to serve as an excellent starting point. Hits from a fragment screen can be elaborated by adding substituents at the amino group or the pyridine ring to improve potency and selectivity.

Precedent in Biologically Active Molecules

The broader class of substituted pyridinone and aminopyridine derivatives has demonstrated significant and diverse biological activities, underscoring the potential of this core structure.

- PCSK9 Inhibition: Recently, 4-amino-2-pyridone derivatives were identified as potent, orally available small-molecule inhibitors of PCSK9 secretion.^[8] These compounds increase the expression of the LDL receptor, suggesting a therapeutic application in hypercholesterolemia. The aminopyridone core was central to the observed activity.^[8]
- AMPA Receptor Antagonism: Perampanel, an approved anti-epileptic drug, is a 1,3,5-triaryl-1H-pyridin-2-one derivative that acts as a noncompetitive AMPA receptor antagonist.^[9] This highlights the utility of the pyridinone scaffold in targeting central nervous system disorders.
- General Pharmacological Relevance: Aminopyridines are considered safer alternatives to anilines in drug design, as they have a reduced potential for oxidative metabolism to toxic


species.[10] The pyridinone scaffold is also a known bioisostere for various other rings like pyrimidines and phenols, allowing for scaffold hopping strategies in lead optimization.[1]

Experimental Protocol: Screening for Kinase Inhibitory Activity

To translate the theoretical potential of **5-Amino-2-pyridinol hydrochloride** into actionable data, a robust screening protocol is required. The following workflow describes a self-validating system for identifying and characterizing its potential as a kinase inhibitor.

Workflow Overview

This protocol employs a primary biochemical screen against a panel of kinases, followed by dose-response validation and a cellular assay to confirm target engagement in a more physiologically relevant context.

[Click to download full resolution via product page](#)

Caption: A robust workflow for screening and validating kinase inhibitor activity.

Detailed Step-by-Step Methodology

Part 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

- Compound Preparation: Prepare a 10 mM stock solution of **5-Amino-2-pyridinol hydrochloride** in 100% DMSO.
- Assay Plate Preparation: In a 384-well plate, add 5 μ L of kinase reaction buffer containing the specific kinase and its peptide substrate.
- Compound Addition: Add 50 nL of the 10 mM stock solution to the assay wells for a final concentration of 10 μ M. For controls, add 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
- Initiate Reaction: Add 5 μ L of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.
- Detect ATP Depletion:
 - Add 10 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
- Data Acquisition: Read the luminescence on a plate reader.
- Rationale: This single-point screen efficiently identifies potential interactions across a broad kinase panel. A high concentration is used to maximize the chances of detecting even weak binders, which can be optimized later. The ADP-Glo™ assay is a universal method applicable to nearly any kinase.

Part 2: IC₅₀ Determination

- Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration gradient (e.g., from 100 μ M to 1 nM).

- Assay Execution: Repeat the ADP-Glo™ assay as described above, but instead of a single concentration, add 50 nL of each concentration from the serial dilution to the respective wells.
- Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- Rationale: This step quantifies the potency of the compound against the specific kinases identified as hits in the primary screen. A precise IC₅₀ value is essential for comparing compounds and making decisions about which hits to advance.

Part 3: Cellular Target Engagement (NanoBRET™ Assay)

- Cell Preparation: Use a cell line engineered to stably express the kinase of interest as a fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well plate.
- Compound Addition: Treat the cells with varying concentrations of **5-Amino-2-pyridinol hydrochloride** and incubate for 2 hours to allow for cell entry and target binding.
- Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the kinase's ATP pocket, and incubate.
- Signal Detection: Add the NanoLuc® substrate to generate bioluminescence. Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
- Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates that the test compound is displacing the fluorescent tracer from the kinase, confirming target engagement. Plot the ratio against compound concentration to determine a cellular IC₅₀.
- Rationale: This assay provides definitive proof that the compound can penetrate the cell membrane and bind to its intended target in a physiological context. This is a critical step to eliminate artifacts from biochemical assays and confirm that the compound has the potential to be effective in a living system.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for related aminopyridine compounds, the following guidelines should be observed:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[11\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[\[3\]](#)

Conclusion

5-Amino-2-pyridinol hydrochloride (CAS 117865-72-2) is more than just a catalog chemical. It is a strategically designed building block that embodies the desirable features of the aminopyridinone scaffold: a privileged core for biological interactions, tautomeric versatility, and multiple vectors for chemical elaboration. While direct biological data is sparse, its potential, inferred from the success of related compounds in diverse therapeutic areas like oncology, CNS disorders, and cardiovascular disease, is significant.[\[1\]](#)[\[8\]](#)[\[9\]](#) For researchers and drug development professionals, this compound represents a valuable starting point for fragment-based screening and lead optimization campaigns, particularly in the competitive field of kinase inhibitor discovery.

References

- 5-AMINO-1,2-DIHYDROPYRIDIN-2-ONE HYDROCHLORIDE | CAS 117865-72-2. (n.d.). Matrix Fine Chemicals.
- **5-Amino-2-Pyridinol Hydrochloride** _117865-72-2_Hairui Chemical. (n.d.). Hairui Chemical.
- 117865-72-2. (n.d.). ChemSrc.
- 5-amino-2-hydroxypyridine hydrochloride;CAS No.:117865-72-2. (n.d.). Molbase.
- Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. *Organic letters*, 9(18), 3587–3589.

- Ferri, N., Caccia, C., Ceni, E., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
- Hibi, S., Ueno, K., Nagato, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
- Wang, Y., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
- Chloride. (n.d.). OChem Incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-AMINO-1,2-DIHYDROPYRIDIN-2-ONE HYDROCHLORIDE | CAS 117865-72-2 [matrix-fine-chemicals.com]
- 3. 5-AMINO-2-PYRIDINOL HYDROCHLORIDE, 95 CAS#: 117865-72-2 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 117865-72-2_CAS号:117865-72-2_CAS No.:117865-72-2 - 化源网 [chemsrc.com]
- 6. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Amino-2-pyridinol hydrochloride CAS number 117865-72-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039291#5-amino-2-pyridinol-hydrochloride-cas-number-117865-72-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com